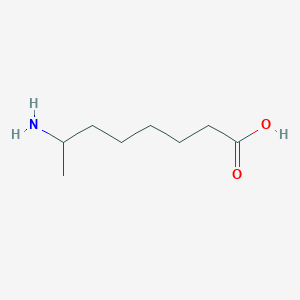
N-Boc-3-methoxypyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-methoxypyridin-4-amine is a chemical compound that belongs to the class of N-Boc protected amines. The N-Boc group, which stands for tert-butoxycarbonyl, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly interesting due to its structural features, which include a methoxy group attached to the pyridine ring, making it a valuable intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-methoxypyridin-4-amine typically involves the protection of the amine group on 3-methoxypyridin-4-amine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-methoxypyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can be used to remove the Boc group, allowing for further functionalization.
Major Products Formed
Oxidation: 3-Hydroxypyridin-4-amine derivatives.
Reduction: N-Boc-3-methoxypiperidin-4-amine.
Substitution: Various N-protected or functionalized pyridin-4-amine derivatives.
Applications De Recherche Scientifique
N-Boc-3-methoxypyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N-Boc-3-methoxypyridin-4-amine is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors. The methoxy group can also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
N-Boc-3-methoxypyridin-4-amine can be compared with other N-Boc protected amines, such as:
N-Boc-3-hydroxypyridin-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
N-Boc-3-chloropyridin-4-amine: Contains a chlorine atom, which can alter its reactivity and applications.
N-Boc-3-methylpyridin-4-amine: Features a methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its methoxy group, which can provide different reactivity and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
tert-butyl N-(3-methoxypyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h5-7H,1-4H3,(H,12,13,14) |
Clé InChI |
HDUKCMHDRFBCNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


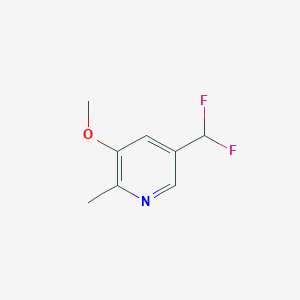
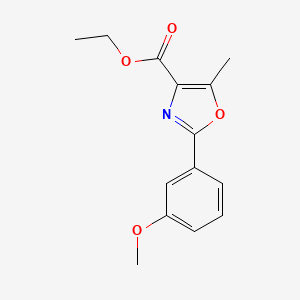
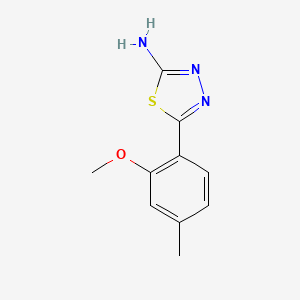
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
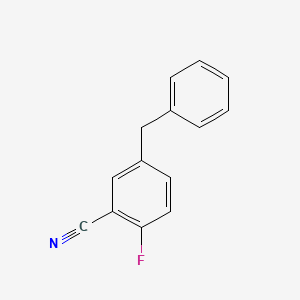
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)

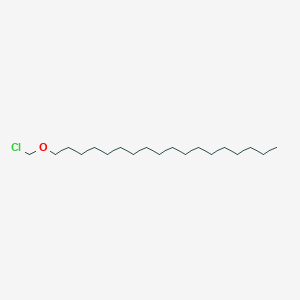
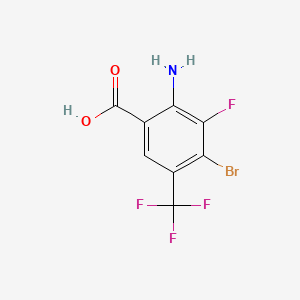
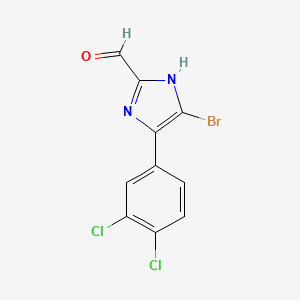
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
